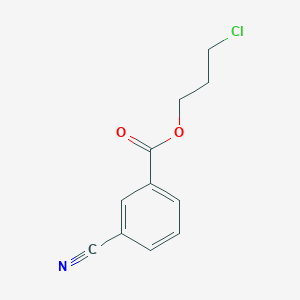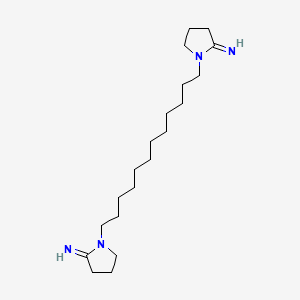
1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) is a chemical compound characterized by the presence of a dodecane chain linking two pyrrolidin-2-imine groups
Méthodes De Préparation
The synthesis of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) typically involves the reaction of dodecane-1,12-diamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction proceeds through a series of steps including amination and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) can be compared with similar compounds such as:
1,1’-(Dodecane-1,12-diyl)di(2-pyrrolidone): Similar structure but with pyrrolidone groups instead of pyrrolidin-2-imine.
1,1’-(1,12-Dodecanediyl)dipyrene: Contains a dodecane chain linking two pyrene groups. The uniqueness of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) lies in its specific imine groups and the resulting chemical reactivity and biological activity.
Propriétés
Numéro CAS |
648441-44-5 |
|---|---|
Formule moléculaire |
C20H38N4 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[12-(2-iminopyrrolidin-1-yl)dodecyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C20H38N4/c21-19-13-11-17-23(19)15-9-7-5-3-1-2-4-6-8-10-16-24-18-12-14-20(24)22/h21-22H,1-18H2 |
Clé InChI |
PWXAFDXTONTOST-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=N)N(C1)CCCCCCCCCCCCN2CCCC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


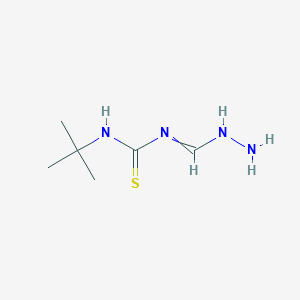
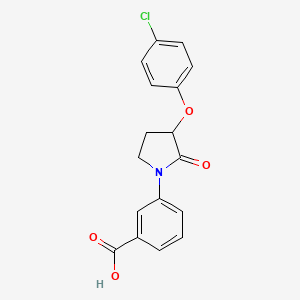
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
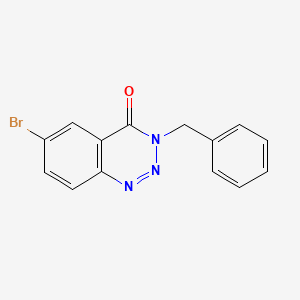
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
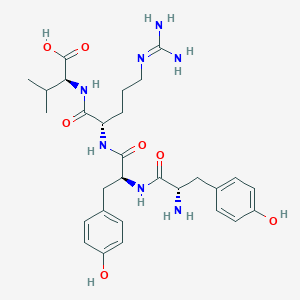
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
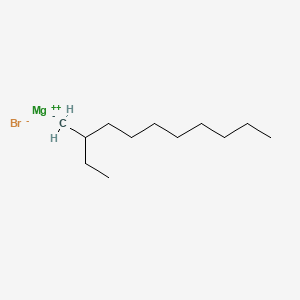

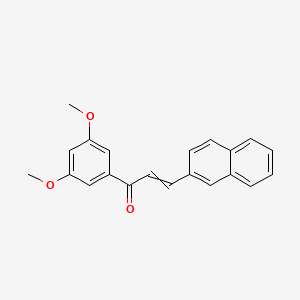
difluorosilane](/img/structure/B12605619.png)
